molecular formula C18H19NO3S B3102737 1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole CAS No. 1423037-53-9

1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole

Cat. No. B3102737
CAS RN: 1423037-53-9
M. Wt: 329.4
InChI Key: TURJSXLXTAJRCP-UHFFFAOYSA-N
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Description

1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole is a synthetic compound that has been of great interest to researchers in various fields of science and industry. The molecule contains a total of 44 bonds, including 25 non-H bonds, 16 multiple bonds, 4 rotatable bonds, 1 double bond, 15 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 (thio-) carbamate (aromatic), 1 hydroxyl group, and 1 secondary alcohol .


Molecular Structure Analysis

The molecular structure of this compound includes 1 (thio-) carbamate (aromatic), 1 hydroxyl group, 1 secondary alcohol, 1 Pyrrole, and 1 Thiophene . It also contains 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 330.43 . It should be stored at a temperature of 28 C .

Scientific Research Applications

Synthesis and Antitumor Evaluation

Researchers have developed methods for synthesizing heteroaryl and heteroannulated indoles from dehydrophenylalanines, leading to compounds with potential antitumor activity. The study involved metal-assisted C-N intramolecular cyclization to create complex indole structures, which were then evaluated for their capacity to inhibit the growth of various human tumor cell lines, demonstrating significant antitumor potential in specific derivatives (Queiroz et al., 2008).

Anti-inflammatory Activity

Another research focused on the synthesis of new biheterocycles, including 3- or 2-(2-oxoimidazolidin-5-yl)indoles, through boron trifluoride-catalyzed amidoalkylation of indole derivatives. Some of these compounds have manifested anti-inflammatory activity with relatively low toxicity, indicating their potential as therapeutic agents (Sviridova et al., 2020).

Electrochromic Properties

Electrosynthesis of a new indole-based donor-acceptor-donor type polymer was investigated for its electrochromic properties. The study synthesized a novel monomer and its corresponding polymer, revealing significant color change and high coloration efficiency, suggesting applications in electrochromic devices (Carbas et al., 2017).

Plant Secondary Metabolite Modification

A study on metabolic engineering in Nicotiana benthamiana revealed key enzyme functions in Arabidopsis indole glucosinolate modification. This research provides insights into the chemical modifications of plant secondary metabolites, enhancing our understanding of their ecological roles and potential applications in agriculture (Pfalz et al., 2011).

Antioxidant and Antimicrobial Agents

Research on the synthesis and characterization of novel chalcone derivatives containing indole and thiophene units revealed excellent antioxidant and antimicrobial activities. This suggests the potential of these compounds for development into drugs or preservatives (Gopi et al., 2016).

properties

IUPAC Name

tert-butyl 3-[hydroxy(thiophen-2-yl)methyl]indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-18(2,3)22-17(21)19-11-13(12-7-4-5-8-14(12)19)16(20)15-9-6-10-23-15/h4-11,16,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURJSXLXTAJRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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